N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and a carboxamide group
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-12-8-19-10-20-15(12)16(23)22(9-11-4-3-7-24-11)17-21-13-5-1-2-6-14(13)25-17/h1-2,5-6,8,10-11H,3-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELRTRAOOABMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=NC=NC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling Reaction: The benzothiazole and pyrimidine rings are then coupled using a suitable linker, such as an oxolane derivative, under specific reaction conditions (e.g., using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide).
Final Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) in a polar solvent (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiazole and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-5-chloropyrimidine-4-carboxamide: Lacks the oxolane moiety, which may affect its solubility and biological activity.
N-(1,3-benzothiazol-2-yl)-5-chloro-N-methylpyrimidine-4-carboxamide: Contains a methyl group instead of the oxolan-2-ylmethyl group, which may influence its pharmacokinetic properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is unique due to the presence of the oxolane moiety, which can enhance its solubility and potentially improve its interaction with biological targets. This structural feature may also influence its overall stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
